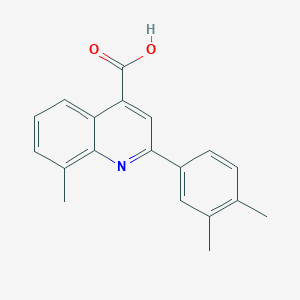

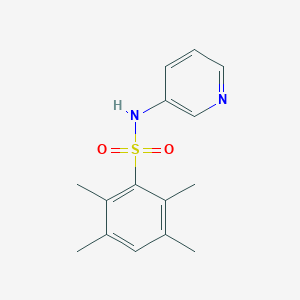

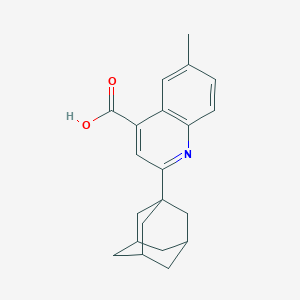

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and dyes .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as the Suzuki–Miyaura cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

Synthesis and Chemical Properties :

- Zinchenko et al. (2009) explored the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines through the reaction of amino-substituted heterocycles with carbonyl compounds and nitrous acid, offering insights into novel synthetic pathways for derivatives of quinoline compounds (Zinchenko et al., 2009).

- The work of Campaigne and Hutchinson (1970) on the synthesis of N-substituted 2-amino- and 2-methylquinoline-3,4-dicarboximides via polyphosphoric acid reaction demonstrates a foundational approach to modifying quinoline structures (Campaigne & Hutchinson, 1970).

Complex Formation and Applications :

- A study by Jin et al. (2012) on hydrogen-bonded supramolecular frameworks formed by organic acid-base adducts of 2-methylquinoline with various carboxylic acids, sheds light on the potential of these compounds in developing new materials and chemical sensors (Jin et al., 2012).

- Henríquez et al. (2021) examined the binary and ternary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid and amino acids, providing insights into the stability and interactions of these complexes, which could have implications in catalysis and material science (Henríquez et al., 2021).

Pharmacological Potential :

- Dubrovin et al. (2015) explored the biological activities of 2-methyl- and 2-styrylquinoline-4-carboxylic acids, which revealed anti-inflammatory, analgesic, antimicrobial, and antifungal activities, indicating the potential for pharmacological applications (Dubrovin et al., 2015).

properties

IUPAC Name |

2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-7-8-14(9-13(11)3)17-10-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-10H,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZQMZIZJACQKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![propyl 2-({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B455296.png)

![N-(3-methylphenyl)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B455300.png)

![3-[(2,3-dichlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide](/img/structure/B455303.png)

![7-(4-chlorobenzylidene)-2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B455305.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B455308.png)

![diethyl 1-{2-[3-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B455309.png)

![N-ethyl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455312.png)

![2-Amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B455317.png)

![4-[(4-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide](/img/structure/B455319.png)